molecular formula C10H13NO2 B1265494 2-Amino-3-phenylbutanoic acid CAS No. 2260-12-0

2-Amino-3-phenylbutanoic acid

Cat. No. B1265494
CAS RN: 2260-12-0
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid is a significant compound in the realm of chemistry and biochemistry, with a wide array of applications in synthesis and molecular studies. The compound's unique structure lends itself to various chemical reactions and properties that have been extensively explored in scientific research.

Synthesis Analysis

The asymmetric synthesis of amino acids like 2-Amino-3-phenylbutanoic acid has seen significant advancements, with methods achieving medium to high levels of stereocontrol. Techniques such as asymmetric additions across carbon–nitrogen bonds and the application of chiral auxiliaries have been particularly notable (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

Research into the stereochemistry of peptides containing amino acids such as alpha-aminoisobutyric acid (Aib) provides insights into the molecular structure of 2-Amino-3-phenylbutanoic acid. The presence of Aib dramatically limits the range of accessible backbone conformations, favoring structures in the right- or left-handed helical regions, which is crucial for understanding the molecular structure and behavior of 2-Amino-3-phenylbutanoic acid (Prasad, Balaram, & Benedetti, 1984).

Chemical Reactions and Properties

Recent literature has focused on the chemical chaperone properties of related compounds, such as 4-phenylbutyric acid, which prevent misfolded protein aggregation and alleviate stress in biological systems. This highlights the potential chemical reactions and therapeutic properties of structurally similar compounds like 2-Amino-3-phenylbutanoic acid (Kolb et al., 2015).

Physical Properties Analysis

The synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety have shed light on the physical properties of related compounds. These studies emphasize the importance of understanding the physical properties of 2-Amino-3-phenylbutanoic acid for its potential applications in medicinal chemistry (Popova & Trifonov, 2015).

Chemical Properties Analysis

The application of metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives provides a framework for understanding the chemical properties of 2-Amino-3-phenylbutanoic acid. These reactions are crucial for accessing a variety of structurally and functionally diverse compounds, highlighting the versatile chemical properties of amino acids (Kiss, Kardos, Vass, & Fülöp, 2018).

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Amino-3-phenylbutanoic acid has been explored in quantum computational and spectroscopic studies. Raajaraman et al. (2019) conducted a study involving density functional theory (DFT) calculations and experimental spectroscopic analyses (FT-IR, FT-Raman, UV–Visible spectra) on derivatives of 2-phenylbutanoic acid, including 2-amino-3-phenylbutanoic acid. This research focused on understanding the molecular geometry, vibrational frequencies, and non-linear optical (NLO) properties of these compounds. The study also employed molecular docking methods to identify potential drug candidates among these molecules (Raajaraman, Sheela, & Muthu, 2019).

Vibrational Spectra Analysis

In 2020, Charanya et al. reported a combined experimental and theoretical study on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid. The research provided insights into the vibrational spectra based on potential energy distribution of each mode, aiding in the interpretation of IR and Raman spectra. The study also examined the non-linear optical properties of the compound, supporting its potential anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis of Derivatives

The synthesis of derivatives of γ-aminobutyric acid, including 4-amino-3-phenylbutanoic acid, was explored by Vasil'eva et al. (2016). The study highlighted methods for synthesizing substituted aminobutyric acids, which are of interest for their pharmacological properties. The research demonstrated acid hydrolysis of oxopyrrolidinecarboxylic acids as a viable method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Systems Biocatalysis Approach

Hernández et al. (2017) utilized a systems biocatalysis approach for the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid, demonstrating the potential of biocatalytic processes in synthesizing amino acid derivatives. This research employed a cyclic cascade combining an aldol reaction with a transamination, using enzymes like class II pyruvate aldolase from E. coli (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Vibrational Spectra of Zwitterionic Forms

Yalagi (2022) conducted a study on the vibrational spectra of zwitterionic 3-aminobutanoic acid, providing insights into the stable zwitterionic monomer and dimer structures in a water solvent medium. This research contributes to the understanding of amino acids in their zwitterionic form (Yalagi, 2022).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While the exact future directions for 2-Amino-3-phenylbutanoic acid are not specified in the search results, it’s worth noting that similar compounds have been used in the treatment of copper and lead poisoning , indicating potential uses in medical treatments.

properties

IUPAC Name

2-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-phenylbutanoic acid

CAS RN

2260-12-0
Record name 2-Amino-3-phenylbutanoic acid
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Record name 2-Amino-3-phenylbutanoic acid
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Record name 2-amino-3-phenylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
NH Grant, HE Alburn - Biochemistry, 1965 - ACS Publications
… 2amino-3-phenylbutanoic acid, plots of reciprocal of initial velocity vs. reciprocal of tyrosine ethyl ester concentration resembled those expected for competitive inhibition of an enzyme. …
Number of citations: 39 pubs.acs.org
J Edelson, DF Keeley - Archives of Biochemistry and Biophysics, 1963 - Elsevier
2-Amino-3-phenylbutanoic acid was prepared via a typical malonic ester synthesis and shown to be an effective phenylalanine antagonist for Leuconostoc dextranicum but not for …
Number of citations: 3 www.sciencedirect.com
C Godin, AT Gajda - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
… Recently it was shown that phenylalanine analogues, such as p-fluorophenylalanine, beta-2-thienylalanine, and 2-amino-3-phenylbutanoic acid, were able to compete with injected …
Number of citations: 2 cdnsciencepub.com
W Phares, LF Chapman - Journal of Bacteriology, 1975 - Am Soc Microbiol
… Three classes of mutants of Anacystis nidulans were selected on the basis of resistance to fluorophenylalanine and 2-amino-3-phenylbutanoic acid. The most frequent type exhibited …
Number of citations: 15 journals.asm.org
AC McBride, CS Gowans - Genetics Research, 1969 - cambridge.org
… SUMMARY Evidence is presented which indicates that the phenylalanine analog 2-amino-3phenylbutanoic acid (APBA) induces mutation to APBA, streptomycin, and neamine …
Number of citations: 23 www.cambridge.org
C Godin, G Dolan - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
… This was shown by an increase in the radioactivity in both the CO 2 and urine when beta-thienylalanine or 2-amino-3-phenylbutanoic acid was used, and in the urine alone when …
Number of citations: 16 cdnsciencepub.com
G Dolan - 1966 - ruor.uottawa.ca
… Both of these effects were most pronounced when a third analogue, 2-amino-3-phenylbutanoic acid, was used. This compound was also incorporated into the proteins. After treatment …
Number of citations: 3 ruor.uottawa.ca
K Shetty, DL Crawford… - Applied and environmental …, 1986 - Am Soc Microbiol
… -fluorotryptophan, azaserine, 7-azatryptophan, 2-amino-3-phenylbutanoic acid, L-tyr, CA, N,O… In addition to L-phe analogs (pFP, Tala, and 2-amino-3-phenylbutanoic acid),several L-trp (…
Number of citations: 23 journals.asm.org
G Riccardi, S Sora, O Ciferri - Journal of Bacteriology, 1981 - Am Soc Microbiol
… In the case ofAnacystis nidulans, mutants resistant to fluorophenylalanine and 2-amino-3-phenylbutanoic acid have been isolated (11). In some of these strains, 3-deoxy-D-arabino-…
Number of citations: 80 journals.asm.org
WJ Martin, SE Martin - Nature, 1974 - nature.com
… In Chlatnydamonas the phenylalanine analogue 2-amino-3-phenylbutanoic acid, as well as being mutagenic, causes chromosomal abberations, suggested by McBride and Gowan13 …
Number of citations: 61 www.nature.com

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